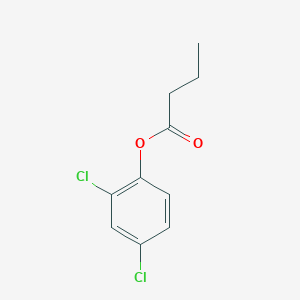

2,4-Dichlorophenyl butyrate

概要

説明

2,4-Dichlorophenyl butyrate is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of butyric acid and contains a 2,4-dichlorophenyl group

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenyl butyrate can be synthesized through the esterification of 2,4-dichlorophenol with butyric acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.

化学反応の分析

Hydrolysis

Hydrolysis is a critical reaction that 2,4-dichlorophenyl butyrate undergoes. The ester bond can be cleaved in the presence of an acid or a base, resulting in the formation of 2,4-dichlorophenol and butyric acid.

Common Reagents and Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed to facilitate hydrolysis.

Major Products: The hydrolysis yields 2,4-dichlorophenol and butyric acid.

Computational studies have been applied to understand the reaction mechanism of the hydrolysis of related compounds such as p-nitrophenyl butyrate, which can provide insights into the hydrolysis of this compound .

Reduction

Reduction reactions can convert the ester group of this compound into an alcohol group, leading to the formation of 2,4-dichlorophenyl butanol.

Common Reagents and Conditions: Reducing agents such as lithium aluminum hydride () or sodium borohydride () are commonly used.

Major Products: The primary product of this reduction is 2,4-dichlorophenyl butanol.

Nucleophilic Substitution

The chlorine atoms on the phenyl ring of this compound are susceptible to nucleophilic substitution reactions. These reactions involve the replacement of one or both chlorine atoms with suitable nucleophiles.

Common Reagents and Conditions: Nucleophiles such as amines or thiols can be used under appropriate conditions to facilitate the substitution.

Major Products: The products vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.

Esterification

This compound is synthesized through the esterification of 2,4-dichlorophenol with butyric acid. This reaction involves the combination of the carboxylic acid and alcohol to form an ester and water.

Common Reagents and Conditions: The reaction typically requires a dehydrating agent, such as sulfuric acid, or a catalyst like p-toluenesulfonic acid to promote the esterification. Reflux conditions are used to ensure complete conversion.

Other Reactions

This compound, as an ester, can also undergo transesterification reactions, where the butyrate group is exchanged with another alcohol in the presence of a catalyst. The compound may also participate in reactions involving the phenyl ring, such as electrophilic aromatic substitutions, although these are less common due to the deactivating effect of the chlorine atoms.

Biological Activity and Interactions

The ester group of this compound can undergo hydrolysis to release 2,4-dichlorophenol, which may exert biological effects by interacting with cellular proteins and enzymes. The chlorine atoms on the phenyl ring can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with biological molecules. Studies indicate that butyrate derivatives can impact body weight, fat accumulation, and insulin sensitivity . These effects are observed through various mechanisms, including altered gene expression and interaction with specific molecular targets.

科学的研究の応用

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of butyrate compounds, including 2,4-Dichlorophenyl butyrate. Research indicates that butyrate can protect against neurotoxicity induced by various agents in neuronal cell lines. For instance, a study demonstrated that butyrate could mitigate salsolinol-induced toxicity in SH-SY5Y cells, suggesting its role in protecting against neurodegenerative diseases such as Parkinson's disease . The mechanism appears to involve the activation of specific G protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs), which are crucial for gene expression regulation .

Obesity Treatment

Butyrate supplementation has also shown promise in addressing pediatric obesity. A randomized clinical trial revealed that children receiving butyrate exhibited a significant decrease in body mass index (BMI) compared to those on a placebo. Specifically, 96% of the children receiving butyrate achieved a BMI decrease of at least 0.25 standard deviation scores after six months . This effect is thought to be linked to butyrate's ability to enhance metabolic health and improve insulin sensitivity .

Herbicidal Activity

This compound is recognized for its herbicidal properties. It functions effectively as an herbicide for controlling unwanted plant species. The compound is utilized in agrochemical formulations at application rates ranging from 0.001 to 10 kg per hectare . Its effectiveness is partly attributed to its residual activity in soil, which can last approximately six weeks after application, allowing for prolonged weed control .

Case Study 1: Neuroprotection in Animal Models

A pivotal study investigated the effects of butyrate on motor impairments in rat models of Parkinson's disease. The findings indicated that butyrate administration significantly attenuated motor deficits induced by neurotoxic agents like 6-hydroxydopamine and MPTP. This suggests that butyrate could serve as a therapeutic agent for neuroprotection and symptom management in Parkinson's disease patients .

Case Study 2: Impact on Pediatric Obesity

In another significant study focusing on childhood obesity, researchers assessed the impact of oral butyrate supplementation on children's weight management. The results indicated that participants receiving butyrate not only experienced a reduction in BMI but also showed improvements in metabolic markers associated with obesity-related conditions . This case study underscores the potential of dietary interventions using butyrate derivatives in managing pediatric obesity.

Summary Table of Applications

作用機序

The mechanism of action of 2,4-dichlorophenyl butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2,4-dichlorophenol, which may exert biological effects by interacting with cellular proteins and enzymes. The chlorine atoms on the phenyl ring can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with biological molecules.

類似化合物との比較

2,4-Dichlorophenol: A precursor in the synthesis of 2,4-dichlorophenyl butyrate.

Butyric Acid: Another precursor used in the esterification process.

2,4-Dichlorophenyl Acetate: Similar in structure but with an acetate group instead of a butyrate group.

Uniqueness: this compound is unique due to its specific ester linkage and the presence of two chlorine atoms on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

生物活性

2,4-Dichlorophenyl butyrate (DCB) is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10Cl2O2

- CAS Number : 32351-66-9

- Molecular Weight : 233.09 g/mol

DCB is a derivative of butyric acid, characterized by the presence of a 2,4-dichlorophenyl group. This structural feature contributes to its unique biological properties.

Target Pathways

DCB's biological activity is primarily mediated through its interaction with various biochemical pathways:

- Histone Deacetylase Inhibition : DCB has been shown to modulate histone deacetylases (HDACs), which play a crucial role in gene expression regulation. By inhibiting HDACs, DCB can lead to increased acetylation of histones, promoting transcriptional activation of genes involved in cell growth and differentiation.

- AhR Activation : Recent studies have identified DCB as an activator of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of xenobiotic metabolism and immune responses. DCB activates AhR-dependent genes in human intestinal epithelial cell lines, indicating its potential role in gut health and metabolism .

- Cellular Metabolism : DCB influences cellular metabolism by altering the levels of key metabolites and impacting energy production pathways. It interacts with enzymes such as esterases, leading to the hydrolysis of ester bonds and the release of butyric acid, which is known for its beneficial effects on gut health .

Cellular Effects

DCB exhibits various effects on cellular processes:

- Cell Viability : In laboratory studies, DCB has demonstrated protective effects against neurotoxic agents such as salsolinol in SH-SY5Y cells, a model for dopaminergic neurons. Concentration-dependent treatment with DCB significantly prevented cell death induced by salsolinol .

- Antitumor Activity : DCB has shown potential antitumor effects in breast cancer models. In vivo studies indicated that treatment with butyrate (which DCB releases upon hydrolysis) reduced tumor growth and improved overall survival rates in mice bearing 4T1 breast cancer cells .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of butyrate derivatives found that DCB significantly reduced cell death in SH-SY5Y cells exposed to toxic compounds. The study highlighted that the protective effects were mediated through the activation of specific receptors involved in neuronal survival pathways .

Case Study 2: Antitumor Activity

Research on the antitumor properties of short-chain fatty acids (SCFAs) demonstrated that DCB could inhibit the viability of breast cancer cells in vitro. The study reported a marked reduction in cell viability with increasing concentrations of DCB, suggesting its potential as a therapeutic agent against breast cancer .

Dosage Effects and Safety Profile

The effects of DCB are dose-dependent, with lower concentrations exhibiting minimal impact while higher doses can lead to significant biological responses. Toxicological assessments indicate that while DCB has beneficial effects at therapeutic doses, excessive exposure may result in cytotoxicity and metabolic disruption .

Summary Table of Biological Activities

特性

IUPAC Name |

(2,4-dichlorophenyl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-3-10(13)14-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLYZDINTHKGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287871 | |

| Record name | 2,4-Dichlorophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32351-66-9 | |

| Record name | NSC53055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。